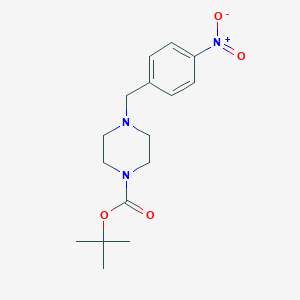

1-Boc-4-(4-Nitrobenzyl)piperazine

概要

説明

1-Boc-4-(4-Nitrobenzyl)piperazine, also known by its IUPAC name tert-butyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H23N3O4. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(4-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) to introduce the Boc protecting group. This is followed by the alkylation of the piperazine nitrogen with 4-nitrobenzyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

化学反応の分析

Types of Reactions: 1-Boc-4-(4-Nitrobenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Trifluoroacetic acid, dichloromethane.

Major Products:

Reduction: 1-Boc-4-(4-aminobenzyl)piperazine.

Deprotection: 4-(4-nitrobenzyl)piperazine.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₃N₃O₄

- Molecular Weight : 307.38 g/mol

- Structure : The compound's structure allows it to interact with multiple biological targets, making it a valuable scaffold for drug development.

Medicinal Chemistry Applications

1-Boc-4-(4-Nitrobenzyl)piperazine is primarily utilized in the synthesis of various piperazine derivatives, which are known for their pharmacological activities. Some notable applications include:

- Central Nervous System Agents : Research indicates that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential therapeutic effects in treating disorders such as depression and anxiety.

- Anticancer Research : Studies have shown that certain derivatives exhibit activity against specific cancer cell lines, highlighting the compound's potential in developing novel anticancer agents.

- Synthesis of Functionalized Piperazines : The presence of the Boc group allows for selective modifications, facilitating the development of compounds with tailored biological activities. This versatility is crucial for creating drugs with improved efficacy and reduced side effects.

Binding Affinity Studies

Research has focused on the binding affinity of this compound derivatives to various receptors. These studies have demonstrated that modifications to the nitrobenzyl group can significantly alter receptor interactions, impacting the pharmacological profile of the resulting compounds.

Synthesis Pathways

The compound serves as a precursor for synthesizing a range of biologically active molecules. For instance, one study outlined a synthetic route leading to novel piperazine-based compounds with enhanced activity against neurodegenerative diseases.

生物活性

1-Boc-4-(4-Nitrobenzyl)piperazine is a heterocyclic organic compound characterized by a piperazine ring substituted with a 4-nitrobenzyl group and protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an intermediate for synthesizing various pharmacologically active derivatives.

- Molecular Formula : C₁₆H₂₃N₃O₄

- Molecular Weight : 307.38 g/mol

- Structural Features : The presence of the nitro group enhances the compound's electronic properties, making it versatile for further chemical modifications.

Biological Activity Overview

This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial and neuropharmacological activities. Its derivatives are known to interact with multiple receptor types, which contributes to their pharmacological profiles.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. For instance, studies have explored its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound serves as a precursor for synthesizing new antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Neuropharmacological Activity

The compound's structural characteristics allow it to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

-

Antimicrobial Studies :

- A study demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating potent antibacterial effects .

- The compound was used as an intermediate in synthesizing dual inhibitors targeting bacterial topoisomerases, showcasing its relevance in developing new antibiotics .

-

Neuropharmacological Studies :

- Research focused on the interaction of this compound with serotonin receptors revealed its potential to influence mood-regulating pathways, suggesting its use in developing antidepressants .

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Boc-4-(4-Aminophenyl)piperazine | 0.85 | Lacks nitro substitution; potential for different biological activity |

| tert-Butyl 4-(2-Fluoro-4-nitrophenyl)piperazine | 0.83 | Fluorine substitution may alter pharmacokinetics |

| tert-Butyl 6-Nitro-1H-Indole-1-carboxylate | 0.82 | Different core structure; potential for unique interactions |

| tert-Butyl 4-(2-Cyano-4-nitrophenyl)piperazine | 0.81 | Cyano group may enhance reactivity |

| tert-Butyl (4-Hydroxy-2-nitrophenyl)carbamate | 0.79 | Hydroxy group introduces different reactivity patterns |

特性

IUPAC Name |

tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBHMXIEAVTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634599 | |

| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130636-61-2 | |

| Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。